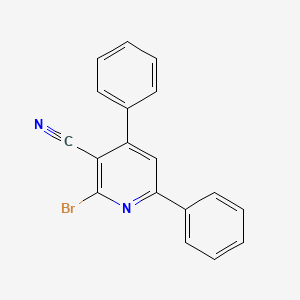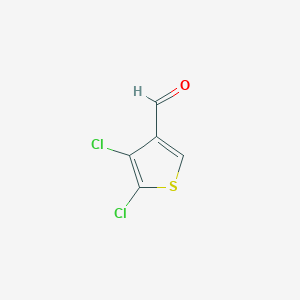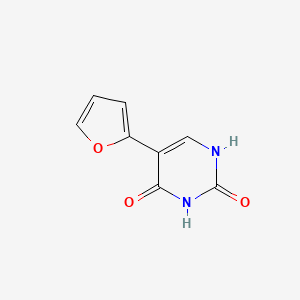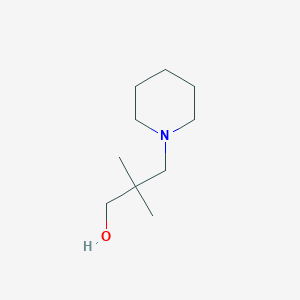
2,2-二甲基-3-(哌啶-1-基)丙醇
描述
The compound 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antileukemic activity as seen in some novel derivatives . Piperidine derivatives are also studied for their stereochemistry and conformational behavior, which can influence their biological activity .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, a keten dithioacetal was synthesized from 2,2-dimethyl-3-piperidinopropanal and subsequently reduced and oxidized to form a sterically crowded cyclic disulphone, which was used as a model for studying intramolecular interactions . Another example includes the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, demonstrating the versatility of synthetic approaches in creating piperidine-based compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the conformation and stereochemistry of the molecules. For example, the crystal structure analysis of a related disulphone compound revealed an extended conformation, influenced by steric effects . Similarly, NMR studies have been used to deduce the preferred conformations of amino-alcohols related to piperidine, which can have implications for their biological activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological effects. The reactivity of these compounds can be influenced by the presence of substituents on the piperidine ring, as seen in the synthesis of antileukemic derivatives where electron-withdrawing halogen substituents enhanced the potency against leukemia cells . The interaction of substituents with other functional groups can also affect the overall reactivity and properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as steric hindrance and intramolecular interactions. For instance, the extended conformation of a disulphone derivative due to steric effects could impact its physical properties . Additionally, the conformational analyses of piperidine derivatives in different environments can reveal how these compounds might interact with biological targets or other molecules .
科学研究应用
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
The authors pointed out the utmost importance of maintaining the optimal starting material concentration for the successful hydrogenation process . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines and 2,5,5-trisubstituted protected piperidines in good yields .
-
Pharmaceutical Applications
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of Biologically Active Piperidines
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Antibacterial and Antifungal Activities
-
Antihistamine Applications
-
Chemical Synthesis
-
Research and Development
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
属性
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWXFBWZVICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304434 | |
| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol | |
CAS RN |
4667-61-2 | |
| Record name | 4667-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

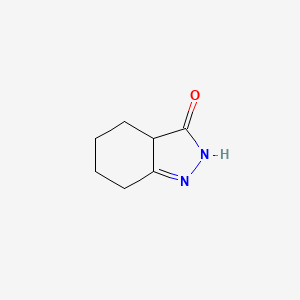
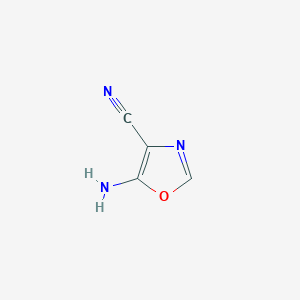
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
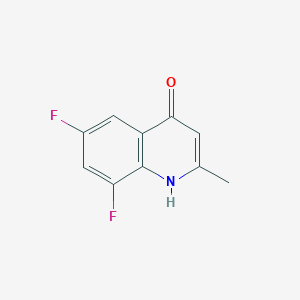
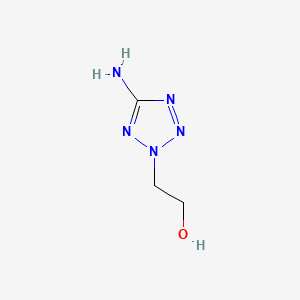
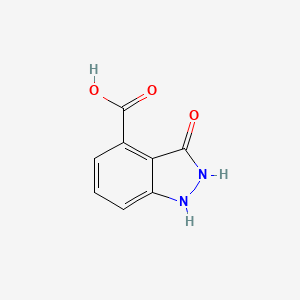
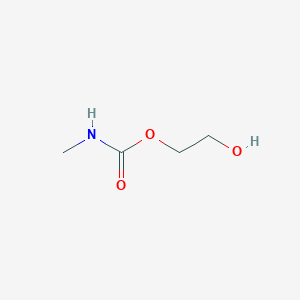
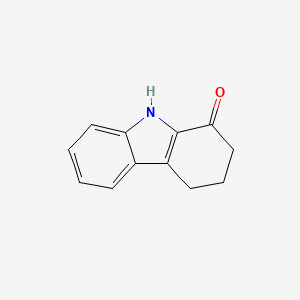
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
